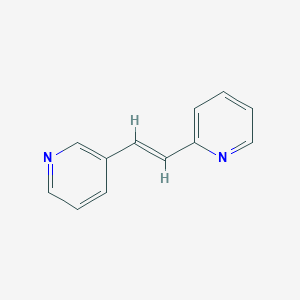

1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene

Description

Contextualization of Pyridyl-Ethylene Compounds in Contemporary Chemical Research

Pyridyl-ethylene compounds, a class of organic molecules featuring pyridine (B92270) rings linked by an ethylene (B1197577) bridge, are of significant interest in modern chemical research. Their utility stems from the presence of nitrogen atoms within the pyridine rings, which act as excellent coordination sites for metal ions. This characteristic makes them versatile building blocks, or ligands, for the construction of complex supramolecular structures. acs.orgrsc.org Symmetrical derivatives, such as 1,2-di(4-pyridyl)ethylene, are extensively used in creating metal-organic frameworks (MOFs) and coordination polymers. sigmaaldrich.comtcichemicals.com These materials have applications in areas like gas storage, catalysis, and sensing. The ethylene linker provides a degree of rigidity and specific geometric constraints that influence the final architecture of the assembled structures.

Unique Structural and Electronic Attributes of Asymmetrical Pyridyl-Ethylenes (e.g., 1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene)

The subject of this article, this compound, is an asymmetrical pyridyl-ethylene. nih.gov This asymmetry, arising from the different substitution patterns of the two pyridine rings, introduces unique structural and electronic properties. The differing positions of the nitrogen atoms (at the 2- and 3-positions) create a distinct electronic environment and spatial arrangement compared to its symmetrical counterparts. This can lead to more complex and potentially more functional coordination behavior. The non-symmetrical nature of the molecule can influence the geometry of the resulting metal complexes and the packing of molecules in the solid state.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₀N₂ |

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | 2-[(E)-2-pyridin-3-ylethenyl]pyridine |

| CAS Number | 17755-52-1 |

| Data sourced from PubChem. nih.gov |

Research Trajectories and Interdisciplinary Applications of Bis(pyridyl)ethylene Systems

Research involving bis(pyridyl)ethylene systems is expanding into various interdisciplinary fields. The ability of these ligands to form diverse and functional structures with metal ions is a key driver of this expansion.

Supramolecular Chemistry: The directed assembly of molecules through non-covalent interactions is a central theme. Bis(pyridyl)ethylenes are instrumental in creating intricate supramolecular architectures such as molecular grids and cages. rsc.org The specific geometry of the ligand dictates the resulting structure.

Materials Science: The development of novel materials with tailored properties is a major focus. The incorporation of bis(pyridyl)ethylene ligands into metal-organic frameworks (MOFs) and coordination polymers allows for the design of materials with specific porosities, photophysical characteristics, and catalytic activities. acs.orgrsc.org

Photochemistry: The ethylene bridge in these compounds is often photoactive, undergoing reversible trans-cis isomerization upon irradiation with light. This property is being explored for the development of molecular switches and photosensitive materials. The photophysical properties, such as luminescence, can be tuned by coordination to different metal ions. mdpi.com

Catalysis: Metal complexes containing bis(pyridyl)ethylene ligands are being investigated for their catalytic activity in a range of organic transformations. The electronic properties of the ligand can influence the reactivity of the metal center.

Structure

3D Structure

Properties

IUPAC Name |

2-[(E)-2-pyridin-3-ylethenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-2-9-14-12(5-1)7-6-11-4-3-8-13-10-11/h1-10H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXDIUGCNUFQEM-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601263077 | |

| Record name | Pyridine, 2-[2-(3-pyridinyl)ethenyl]-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13362-75-9, 17755-52-1 | |

| Record name | Pyridine, 2-[2-(3-pyridinyl)ethenyl]-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13362-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-2-(2-(3-Pyridyl)vinyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013362759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Pyridyl)-2(3-pyridly)ethylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000737373 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-[2-(3-pyridinyl)ethenyl]-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-PYRIDYL)-2-(3-PYRIDYL)-ETHYLENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Derivatization Strategies

Regioselective Synthesis of 1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene

The creation of the specific isomer this compound, where the ethylene (B1197577) bridge links the 2-position of one pyridine (B92270) ring to the 3-position of another, relies on modern cross-coupling reactions that offer high regioselectivity. Key methods include the Wittig reaction, the Heck reaction, and the Suzuki-Miyaura coupling. wikipedia.orglibretexts.orgorganic-chemistry.org The inherent design of these reactions, where specific precursors are coupled, allows for the unambiguous placement of the double bond between the desired pyridine rings. mnstate.edu

Wittig Reaction: The Wittig reaction is a powerful method for alkene synthesis from an aldehyde or ketone and a phosphonium (B103445) ylide (Wittig reagent). masterorganicchemistry.comlibretexts.org Its high reliability in forming a C=C bond at a specific location makes it ideal for this synthesis. mnstate.edu To achieve regioselectivity for this compound, two primary pathways are possible:

Reaction of 2-pyridinecarboxaldehyde (B72084) with (3-pyridylmethyl)triphenylphosphonium ylide.

Reaction of 3-pyridinecarboxaldehyde (B140518) with (2-pyridylmethyl)triphenylphosphonium ylide.

In both cases, the ylide is typically prepared from the corresponding pyridylmethyl halide and triphenylphosphine (B44618), followed by deprotonation with a strong base. libretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide. wikipedia.orgmnstate.edu

Heck Reaction: The Mizoroki-Heck reaction provides another strategic route by coupling an unsaturated halide with an alkene using a palladium catalyst. organic-chemistry.orgyoutube.com This method is known for its tolerance of various functional groups and often provides excellent stereoselectivity for the trans-alkene. youtube.com The regioselective synthesis of the target compound can be envisioned through two main combinations:

The coupling of 2-vinylpyridine (B74390) with a 3-halopyridine (e.g., 3-bromopyridine).

The coupling of 3-vinylpyridine (B15099) with a 2-halopyridine (e.g., 2-bromopyridine).

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the pyridyl halide, followed by migratory insertion of the vinylpyridine and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. libretexts.org Its high functional group tolerance and the relative stability of the boronic acid reagents make it a widely used method for constructing C-C bonds. libretexts.orgresearchgate.net For a regioselective synthesis, one could couple a vinylboronic acid derivative with a halopyridine or a pyridylboronic acid with a vinyl halide. For instance:

Coupling of 3-pyridylboronic acid with (E)-1-bromo-2-(2-pyridyl)ethylene.

Coupling of 2-pyridylboronic acid with (E)-1-bromo-2-(3-pyridyl)ethylene.

The reaction mechanism involves oxidative addition, transmetalation of the boron species to the palladium center, and reductive elimination to form the final product. libretexts.org

Table 1: Comparison of Regioselective Synthetic Routes for this compound

| Method | Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Primary Advantage |

|---|---|---|---|---|

| Wittig Reaction | 2-Pyridinecarboxaldehyde | (3-Pyridylmethyl)triphenylphosphonium halide | Strong Base (e.g., n-BuLi) | Fixed double bond location. mnstate.edu |

| Heck Reaction | 2-Vinylpyridine | 3-Bromopyridine | Pd(0) Catalyst (e.g., Pd(OAc)₂) | High functional group tolerance. youtube.com |

| Suzuki-Miyaura Coupling | 3-Pyridylboronic acid | (E)-1-Bromo-2-(2-pyridyl)ethylene | Pd(0) Catalyst & Base (e.g., Na₂CO₃) | Mild conditions, stable reagents. libretexts.org |

Development of Functionalized this compound Derivatives

The creation of functionalized derivatives of this compound can be achieved either by modifying the parent compound or, more commonly, by employing substituted precursors in the primary synthesis. This approach allows for the introduction of a wide array of chemical functionalities, enabling the fine-tuning of the molecule's electronic and structural properties.

Synthesis from Functionalized Precursors: The most direct strategy for derivatization involves incorporating functional groups into the starting materials used in the coupling reactions described previously.

Using Substituted Pyridine Aldehydes: In a Wittig-type synthesis, substituted 2-pyridinecarboxaldehydes or 3-pyridinecarboxaldehydes (e.g., bearing methoxy, nitro, or halo groups) can be reacted with the corresponding pyridylmethyl ylide to generate derivatives with functional groups on one of the pyridine rings. nih.gov

Using Substituted Pyridyl Halides: In Heck or Suzuki-Miyaura couplings, functionalized halopyridines or vinylpyridines serve as excellent building blocks. For example, a Suzuki coupling can be performed with a bromo-substituted pyridine bearing additional functional groups to produce highly substituted biaryl systems. beilstein-journals.org This allows for extensive variation in the substitution pattern.

Multi-component Reactions: Advanced, one-pot multi-component reactions can construct highly functionalized pyridine rings from acyclic precursors, which can then be used to build the desired ethylene-bridged structure. nih.govnih.gov

Post-Synthetic Modification: While direct synthesis from functionalized precursors is often more efficient, post-synthetic modification of the this compound core is also possible, although less common. The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, though the reactivity is influenced by the deactivating effect of the pyridyl nitrogen and the presence of the other ring. A notable derivatization is the transformation of the pyridine nitrogen into a quaternary salt, which significantly alters the electronic properties and solubility of the molecule. rsc.org

Table 2: Strategies for Synthesizing Functionalized Derivatives

| Strategy | Example Precursor 1 | Example Precursor 2 | Synthetic Method | Resulting Derivative Type |

|---|---|---|---|---|

| Functionalized Aldehyde | 4-Methoxy-2-pyridinecarboxaldehyde | (3-Pyridylmethyl)triphenylphosphonium ylide | Wittig Reaction | Methoxy-substituted derivative |

| Functionalized Halide | 5-Bromo-3-vinylpyridine | 2-Pyridylboronic acid | Suzuki-Miyaura Coupling | Bromo-substituted derivative |

| Functionalized Vinyl Group | 3-Bromopyridine | 2-(1-Propenyl)pyridine | Heck Reaction | Methyl-substituted ethylene bridge |

| Post-Synthetic N-Alkylation | This compound | Methyl Iodide | Quaternization | Pyridinium (B92312) salt derivative |

Green Chemistry Approaches in Pyridyl-Ethylene Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods, and the synthesis of pyridyl-ethylenes is adaptable to several green chemistry principles. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Aqueous Phase Synthesis:

Aqueous Wittig Reaction: The Wittig reaction, traditionally performed in anhydrous organic solvents with strong, hazardous bases like n-butyllithium, can be adapted to run in water. mnstate.edu Using a base like sodium hydroxide (B78521) in an aqueous medium can facilitate the reaction, often at room temperature, which significantly reduces the environmental impact and simplifies the workup procedure. mnstate.edu

Aqueous Heck Reaction: Palladium-catalyzed Heck couplings can also be performed in water, often with the aid of water-soluble ligands or phase-transfer catalysts. nih.gov This eliminates the need for volatile and often toxic organic solvents like DMF or toluene. Some protocols for Heck reactions in water have been developed that are efficient and provide excellent yields. organic-chemistry.org

Solvent-Free and Mechanochemical Methods: An alternative green approach is to eliminate the solvent entirely. Solvent-free Wittig reactions can be carried out by grinding the reactants together, a technique known as mechanochemistry. This method not only reduces waste but can also accelerate reaction rates. Similarly, mechanochemical Heck couplings, performed using high-speed ball milling, have been developed and can lead to high yields in short reaction times, even with less reactive aryl bromides. beilstein-journals.org

Photochemical Synthesis: Photochemical methods offer a green alternative by using light as a clean energy source to drive reactions, often under mild conditions. While direct photochemical coupling to form this compound is not a standard method, related dipyridyl ethylene compounds are central to research in photochemistry, such as in the formation of coordination polymers or in photo-driven catalytic systems. rsc.orgrsc.org The ethylene double bond itself is photoactive and can undergo [2+2] cycloadditions, a process that can be driven by UV light.

Table 3: Green Synthetic Approaches for Pyridyl-Ethylenes

| Green Approach | Reaction Type | Key Features | Environmental Benefit |

|---|---|---|---|

| Aqueous Synthesis | Wittig / Heck | Water as solvent, often mild temperatures. | Avoids toxic organic solvents, easier workup. mnstate.edunih.gov |

| Mechanochemistry | Wittig / Heck | Solvent-free grinding or ball-milling. | Eliminates solvent waste, can increase reaction speed. beilstein-journals.org |

| Photocatalysis | Various Couplings | Uses light as an energy source. | Reduces energy consumption, enables novel transformations. rsc.org |

Coordination Chemistry of 1 2 Pyridyl 2 3 Pyridyl Ethylene and Its Metal Complexes

Ligand Design and Coordination Modes in Pyridyl-Ethylene Frameworks

The functionality of pyridyl-ethylene ligands is defined by the number and position of the nitrogen donor atoms within the pyridine (B92270) rings and the conformational flexibility of the ethylene (B1197577) linker. These features dictate the dimensionality and topology of the resulting coordination architectures. The electronic properties of the complexes are heavily influenced by the nature of the organic ligand; for instance, ligands with conjugated aromatic systems have a different electronic structure compared to those with independent aromatic rings, which in turn affects the electrochemical and luminescent properties of the complexes. nih.govmdpi.com

Bidentate ligands are Lewis bases that can donate two pairs of electrons to a metal ion, often "grabbing" the metal in a pincer-like fashion to form a chelate ring. purdue.edu In the case of 1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene, the nitrogen atoms on both the 2-pyridyl and 3-pyridyl rings can act as donor sites.

The arrangement of these donor atoms allows the ligand to coordinate to a single metal center in a bidentate, chelating fashion, similar to the well-known 2,2'-bipyridine (B1663995) ligand. The formation of a seven-membered chelate ring is possible, which includes the metal center, the two nitrogen atoms, the two pyridyl ring carbons attached to the ethylene bridge, and the two carbons of the ethylene bridge itself. The stability of such a chelate ring is a crucial factor in the formation of discrete molecular complexes. The flexible ethylene spacer allows the pyridyl rings to bend and rotate to satisfy the geometric requirements of the metal's coordination sphere. acs.org

The coordination of an asymmetric bidentate ligand to an octahedral metal center can result in the formation of chiral-at-metal complexes, leading to stereoisomers (e.g., Δ and Λ enantiomers). acs.org The different electronic nature and steric profile of the 2-pyridyl versus the 3-pyridyl moiety can lead to preferential coordination geometries and influence the electronic structure of the complex. For instance, studies on ligands with mixed 3-pyridyl and 4-pyridyl groups show that the orientation of the pyridyl groups dictates the coordination arrangement. acs.org This principle suggests that the distinct coordination vectors of the 2-pyridyl and 3-pyridyl nitrogens in this compound will result in unique and lower-symmetry coordination geometries compared to those formed by symmetric dipyridyl ligands. mdpi.com

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with pyridyl-ethylene ligands is typically achieved through the reaction of the ligand with a suitable metal salt precursor in an appropriate solvent. rsc.orgmdpi.com The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction to determine the precise molecular structure, and spectroscopic methods (IR, NMR, UV-Vis) to probe the ligand's coordination and the electronic properties of the complex.

Iron(II) (Fe²⁺) complexes with a d⁶ electron configuration can exist in either a high-spin (HS, S=2) or a low-spin (LS, S=0) state, depending on the strength of the ligand field. When the energy difference between these two states is comparable to thermal energy, a transition between them, known as spin-crossover (SCO), can be induced by external stimuli like temperature, pressure, or light. rsc.orgmdpi.com This phenomenon is associated with changes in magnetic and optical properties, making SCO complexes promising for applications in molecular switches and data storage. researchgate.netnih.gov

While no specific SCO studies on Fe(II) complexes of this compound are available, the behavior of complexes with related N-donor bidentate and tridentate ligands provides significant insight. For an Fe(II) complex of the type [Fe(L)₃]²⁺ or [Fe(L)₂(NCS)₂], the ligand field strength exerted by the pyridyl-ethylene ligand would be critical. The bidentate chelation of ligands like this compound can create the necessary octahedral FeN₆ or FeN₄S₂ coordination environment for SCO to occur. The asymmetry of the ligand can influence the packing of the complexes in the crystal lattice, which in turn affects the cooperativity of the spin transition. Gradual or abrupt spin transitions, sometimes with hysteresis, are observed depending on these intermolecular interactions. mdpi.com For example, studies on Fe(II) complexes with asymmetric pyridyl-benzimidazole ligands have shown that bidentate coordination can lead to temperature- and light-induced SCO behavior. rsc.org

Table 1: Magnetic Properties of Representative Iron(II) Spin-Crossover Complexes with Pyridyl-containing Ligands This table presents data for analogous compounds to illustrate the spin-crossover phenomenon.

| Complex | Spin State(s) | T1/2 (K) | Hysteresis (K) | Reference |

| Fe(bpCOOEt₂p)₂₂·1.5MeNO₂ | HS ↔ LS | ~190 | No | rsc.org |

| [Fe(abpt)₂(tcpd)] | HS ↔ LS | ~130 | Yes | rsc.org |

| [Fe(L¹)] (L¹ = an asymmetric tridentate ligand) | HS ↔ LS | ~297 | ~5 | researchgate.net |

| [Fe(py₃C-OEt)₂][Fe(py₃C-OEt)(NCS)₃]₂·2CH₃CN | HS → LS | 205 | No | mdpi.com |

Abbreviations: bpCOOEt₂p = 2,6-di[4-(ethylcarboxy)pyrazol-1-yl]pyridine; abpt = 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole; tcpd = a cyanocarbanion ligand; py₃C-OEt = Tris(2-pyridyl)ethoxymethane.

Rhenium complexes are well-known for their rich photophysical properties, often exhibiting strong luminescence stemming from metal-to-ligand charge transfer (MLCT) excited states. rsc.orgacs.org The coordination of pyridyl-ethylene ligands to rhenium centers can produce highly luminescent materials. The electronic structure of the ligand plays a fundamental role in determining the luminescent properties of the corresponding cluster complexes. nih.gov

In complexes of rhenium, particularly octahedral clusters like those with a {Re₆Q₈}²⁺ core (Q = S, Se), pyridyl-ethylene ligands can coordinate as apical ligands. nih.govmdpi.com The photoluminescence of these complexes is influenced by the energy levels of the ligand's π* orbitals. The conjugated π-system of the pyridyl-ethylene ligand can participate in the electronic transitions. Asymmetry in the ligand, as in this compound, is expected to lead to more complex electronic structures and potentially beneficial luminescence behavior, as has been observed in other asymmetric rhenium complexes. nih.govscite.ai The differing electronic properties of the 2-pyridyl and 3-pyridyl rings would affect the energies of the MLCT and intraligand charge transfer (ILCT) states, thereby tuning the emission wavelength, quantum yield, and lifetime of the complex.

Table 2: Photophysical Data for Representative Rhenium Complexes with Pyridyl-containing Ligands This table presents data for analogous compounds to illustrate luminescent properties.

| Complex | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Reference |

| trans-[{Re₆S₈}(bpe)₄Cl₂] | ~400 | ~650 | < 0.001 | < 0.1 | nih.gov |

| fac-[Re(cbz₂phen)(CO)₃(py)]⁺ | 350-500 | 580, 627 | 0.012 | 1.35 | rsc.org |

| fac-[Re(cbz₂phen)(CO)₃(ampy)]⁺ | 350-500 | 585, 630 | 0.010 | 1.10 | rsc.org |

Abbreviations: bpe = 1,2-bis(4-pyridyl)ethylene; cbz₂phen = 4,7-di(9H-carbazol-9-yl)-1,10-phenanthroline; py = pyridine; ampy = 2-aminomethylpyridine.

Palladium(II) and Platinum(II) complexes, with their d⁸ electron configuration, typically adopt a square-planar coordination geometry. The coordination of bidentate ligands like this compound to a [MCl₂] (M = Pd, Pt) fragment would lead to complexes of the type [M(L)Cl₂]. Due to the ligand's asymmetry, where the two nitrogen donors are inequivalent, only one geometric isomer (cis geometry with respect to the two nitrogen atoms) is possible for the chelating ligand itself.

However, if two such monodentate ligands were to coordinate to a metal center, or if other monodentate ligands are present, geometric isomerism (cis vs. trans) becomes a key feature. matthey.com For example, in a complex [M(L)₂(X)₂], the two asymmetric pyridyl-ethylene ligands could arrange in multiple ways. The relative thermodynamic stability and the potential for isomerization in solution are important aspects of their chemistry. rsc.org Studies on related Pd(II) and Pt(II) complexes with bidentate pyridyl-imine or pyridyl-triazole ligands show that the ligands coordinate through the two nitrogen atoms to form stable square-planar complexes. researchgate.netnih.gov The lability of the ligands (the ease with which they can be replaced) is another important characteristic, influencing their potential use in catalysis.

Table 3: Characteristics of Representative Palladium(II) and Platinum(II) Complexes This table presents data for analogous compounds to illustrate geometric and coordination properties.

| Complex | Metal | Geometry | Key Feature(s) | Reference |

| [PdCl₂(TeEt₂)₂] | Pd(II) | Square-planar | Isomerizes from cis (solid) to trans (solution) | rsc.org |

| [PtCl₂(TeEt₂)₂] | Pt(II) | Square-planar | Isomerizes from cis (solid) to trans (solution) | rsc.org |

| [Pd(L¹)ClMe] (L¹ = pyridyl-imine) | Pd(II) | Square-planar | Ligand coordinates as a bidentate N,N donor | researchgate.net |

| [Pt(dmphen)(glucose-triazole)Cl]⁺ | Pt(II) | Square-planar | Stable four-coordinate complex | mdpi.com |

Abbreviations: TeEt₂ = diethyl telluride; dmphen = 2,9-dimethyl-1,10-phenanthroline.

Cobalt(II) and Nickel(II) Complexes: Catalytic Efficacy in Ethylene Polymerization and Oligomerization

While extensive research has been conducted on the use of cobalt(II) and nickel(II) complexes with pyridyl-containing ligands as catalysts for ethylene polymerization and oligomerization, specific studies detailing the catalytic efficacy of complexes derived from this compound are not prominently featured in the reviewed literature. However, the catalytic performance of complexes with structurally related ligands, such as bis(imino)pyridyl and phosphinopyridine systems, offers valuable insights into the potential activity of this compound complexes.

Cobalt(II) complexes bearing 2,6-bis(imino)pyridyl ligands, when activated with a cocatalyst like methylaluminoxane (B55162) (MAO), have demonstrated high activity in ethylene polymerization, producing highly linear polyethylene (B3416737). nih.gov The catalytic activity and the molecular weight of the resulting polymer can be tuned by modifying the steric and electronic properties of the ligand. nih.gov For instance, cobalt precatalysts with NNN-tridentate pyridyl-based ligands have shown exceptionally high activities, reaching up to 1.32 × 10⁷ g of polyethylene per mole of cobalt per hour at 60 °C. nih.gov These catalysts typically yield linear polyethylene waxes with low molecular weights and narrow dispersity, indicating the presence of single-site active species. nih.gov

Similarly, nickel(II) complexes with ligands such as α-diimine are known to be effective catalysts for ethylene polymerization, producing branched polyolefins. rsc.org The structure of the active species and the properties of the resulting polymer are highly dependent on the ligand framework. rsc.org Nickel complexes supported on covalent organic frameworks (COFs) with triazine structures have also shown good catalytic performance in ethylene oligomerization, with activities influenced by the specific surface area and pore width of the support. mdpi.comnih.gov For example, a nickel catalyst supported on a melamine-derived COF exhibited an activity of 5.2 × 10⁴ g/(mol Ni·h) for ethylene oligomerization. mdpi.com

The catalytic activities of some representative cobalt and nickel complexes with related pyridyl ligands are summarized in the table below.

Table 1: Catalytic Activity of Selected Cobalt(II) and Nickel(II) Complexes in Ethylene Polymerization and Oligomerization

| Precatalyst | Cocatalyst | Temperature (°C) | Pressure (atm) | Activity (g mol⁻¹ h⁻¹) | Product | Reference |

|---|---|---|---|---|---|---|

| 2,6-bis(imino)pyridyl Cobalt(II) | MAO | 50 | 10 | 7.36 × 10⁶ | Linear Polyethylene | nih.gov |

| NNN-pyridyl Cobalt(II) | MAO | 60 | 10 | 1.32 × 10⁷ | Linear Polyethylene Wax | nih.gov |

| Ni@MAmPA-COF | MAO | 60 | 0.5 | 5.2 × 10⁴ | C₄-C₆ Olefins | mdpi.com |

| Pyridinylimine Nickel(II) | MAO | RT | 1 | 1.126 x 10⁶ | Oligomers/Polyethylene |

Copper(II) and Zinc(II) Complexes: Structural Diversity

The coordination of pyridyl-containing ligands to copper(II) and zinc(II) ions leads to a vast structural diversity, encompassing mononuclear and polynuclear complexes, as well as one-, two-, and three-dimensional coordination polymers. While specific crystal structures of complexes containing the this compound ligand were not identified in the searched literature, the structural chemistry of related compounds provides a clear indication of the possibilities.

Copper(II) complexes exhibit a range of coordination geometries, including square planar, square pyramidal, and distorted octahedral. nih.govmdpi.com For example, the reaction of copper(II) salts with Schiff base ligands derived from quinazolinone has been shown to form mononuclear complexes. researchgate.net In other instances, binuclear copper(II) complexes are formed, where two copper centers can be bridged by phenoxy groups from the ligands. nih.gov The solvent can also play a crucial role in the final structure, as seen in the formation of different copper(II) complexes in methanol (B129727) versus aqueous solutions. nih.gov The versatility of copper's coordination sphere allows for the formation of one-dimensional coordination polymers, as observed with ligands like 1,2-bis-(4-pyridyl)ethane. bohrium.com

Zinc(II) complexes also display considerable structural variety, with tetrahedral, trigonal bipyramidal, and octahedral geometries being common. nih.govresearchgate.net The coordination environment around the zinc(II) ion is often dictated by the nature of the ligand and the counter-anions. For instance, zinc(II) complexes with β-hydroxypyridinecarboxylate ligands have been shown to form mononuclear, six-coordinate octahedral structures or five-coordinate trigonal bipyramidal complexes depending on the ligand substitution. nih.gov In some cases, dimeric structures are formed where pyridinolate oxygen atoms bridge two zinc centers. nih.gov The use of thiosemicarbazone ligands with a single sulfur donor atom can lead to monomeric zinc(II) complexes with a distorted tetrahedral geometry. ijcm.ir

Table 2: Examples of Structural Features in Copper(II) and Zinc(II) Complexes with Pyridyl-containing Ligands

| Metal Ion | Ligand Type | Structural Motif | Coordination Geometry | Reference |

|---|---|---|---|---|

| Copper(II) | Schiff Base | Mononuclear | Square Planar | researchgate.net |

| Copper(II) | Schiff Base | Binuclear | Square Pyramidal | nih.gov |

| Copper(II) | 1,2-bis-(4-pyridyl)ethane | 1D Coordination Polymer | Octahedral | bohrium.com |

| Zinc(II) | Hydroxypyridinecarboxylate | Mononuclear | Octahedral / Trigonal Bipyramidal | nih.gov |

| Zinc(II) | Thiosemicarbazone | Mononuclear | Distorted Tetrahedral | ijcm.ir |

| Zinc(II) | Rhodamine B derivative | Mononuclear | Distorted Tetrahedral | psu.edu |

Rational Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) utilizing Pyridyl-Ethylene Linkers

The rational design of metal-organic frameworks (MOFs) and coordination polymers (CPs) relies on the judicious selection of metal nodes and organic linkers to create materials with desired topologies and properties. Pyridyl-based ligands are widely used in the construction of these materials due to their defined coordination vectors and potential for forming robust frameworks. frontiersin.org The dipyridylethylene family of ligands, in particular, has been employed to create a variety of network structures. sigmaaldrich.comrsc.org

This compound as a Bridging Linker

While the symmetric isomer, 1,2-di(4-pyridyl)ethylene (4,4'-bpe), is extensively used as a linear bridging linker to construct 1D, 2D, and 3D coordination polymers and MOFs sigmaaldrich.comrsc.org, specific examples of this compound (2,3'-dpe) in the literature are less common. However, based on its structure, 2,3'-dpe is well-suited to act as a bridging linker. It possesses two nitrogen atoms in its pyridyl rings that can coordinate to metal centers. The ethylene spacer provides flexibility, while the relative positions of the nitrogen atoms (2- and 3-positions) would lead to a non-linear or "bent" connection between metal nodes. This contrasts with the linear linkage provided by 4,4'-bpe. This bent geometry can be expected to produce more complex and potentially interpenetrated framework topologies. Coordination polymers constructed with adaptable pyridine-dicarboxylic acid linkers have demonstrated a diversity of structures, from 2D layers to 3D frameworks, depending on the co-ligands used. nih.gov

Modulating Porosity and Framework Stability through Ligand Design

The porosity and stability of MOFs are critically dependent on the geometry, functionality, and dynamics of the organic linkers. The choice of a specific dipyridylethylene isomer can have a significant impact on the resulting framework's properties. The introduction of different functional groups on the linker can alter the pore environment and gas sorption properties of isostructural MOFs. researchgate.net

The asymmetry of this compound is expected to influence the packing of the resulting framework, potentially leading to different pore shapes and sizes compared to its symmetric counterparts. The rotational dynamics of the pyridyl rings around the ethylene bridge can also affect the framework's flexibility and its ability to interact with guest molecules. mdpi.com For instance, in some MOFs, the swinging motion of linkers can control the diffusion of molecules through the pores. mdpi.com

Furthermore, the electronic properties of the linker can be tuned. The use of different solvents and linker-to-metal ratios can also direct the formation of different coordination networks, even with the same set of starting materials. bohrium.com The design of the linker, including the placement of coordinating atoms and functional groups, is a key strategy for creating MOFs with enhanced properties, such as increased CO₂ uptake or improved catalytic activity.

Supramolecular Chemistry, Host Guest Recognition, and Self Assembly

Inclusion Complex Formation with Macrocyclic Hosts (e.g., Cyclodextrins)

The encapsulation of guest molecules by macrocyclic hosts like cyclodextrins is a cornerstone of host-guest chemistry. Cyclodextrins are toroidal-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, enabling them to form inclusion complexes with a wide variety of molecules. The formation and stability of these complexes with a guest like 1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene are governed by specific geometric and thermodynamic principles.

The primary determinant for the formation of a stable inclusion complex is the size and shape compatibility between the host and the guest molecule. Cyclodextrins are available in several common sizes—α-cyclodextrin (six glucopyranose units), β-cyclodextrin (seven units), and γ-cyclodextrin (eight units)—each with a distinct cavity diameter.

For this compound, the entire molecule or specific parts, such as one of the pyridyl rings, must fit snugly within the cyclodextrin (B1172386) cavity. The selection of the appropriate cyclodextrin would depend on the orientation of the guest molecule upon inclusion. The relatively planar and rigid structure of the ethylene (B1197577) bridge and pyridine (B92270) rings suggests that it could be encapsulated. The stoichiometry of the resulting complex (e.g., 1:1, 1:2, or 2:2 host-guest ratio) is also dictated by these geometrical constraints, with different ratios leading to varied spatial arrangements and potential for hierarchical structures.

Molecular recognition in host-guest systems is a thermodynamically driven process, resulting from a combination of non-covalent interactions. The stability of the inclusion complex is determined by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes.

The primary driving forces for the inclusion of a hydrophobic molecule like this compound into a cyclodextrin cavity in an aqueous solution include:

Hydrophobic Interactions: The displacement of high-energy water molecules from the nonpolar cavity by the nonpolar guest molecule is often a major favorable contribution.

Van der Waals Forces: These interactions occur between the inner surface of the cyclodextrin host and the encapsulated portion of the guest molecule.

Hydrogen Bonding: While the interior of the cavity is hydrophobic, the nitrogen atoms of the pyridyl rings in this compound could form hydrogen bonds with the hydroxyl groups at the rim of the cyclodextrin, further stabilizing the complex.

Thermodynamic studies of similar host-guest systems often show that complex formation is an enthalpy-driven process (negative ΔH), benefiting from the favorable interactions, though it can be accompanied by a loss of entropy (negative TΔS) due to the reduced conformational freedom of the guest. The kinetics of association and dissociation are also critical, with the formation of an initial encounter complex often preceding the final, stable inclusion.

Table 1: Key Thermodynamic Drivers in Host-Guest Complexation

| Driving Force | Description | Relevance to this compound |

|---|---|---|

| Enthalpy (ΔH) | Represents the energy change from forming new bonds (van der Waals, hydrogen bonds) and breaking old ones (solvation shells). A negative ΔH indicates a favorable, exothermic process. | Favorable van der Waals forces between the aromatic rings and the cyclodextrin cavity, and potential hydrogen bonding involving the pyridyl nitrogens, would contribute to a negative enthalpy change. |

| Entropy (ΔS) | Represents the change in randomness. The release of ordered water molecules from the host cavity into the bulk solution is a major source of positive entropy, favoring complexation. | The encapsulation of the guest molecule leads to a more ordered system (negative entropy), but this is often counteracted by the positive entropy change from desolvation. |

Directed Self-Assembly of Pyridyl-Ethylene Systems into Supramolecular Architectures

The ability of molecules to spontaneously organize into well-defined, larger structures is known as self-assembly. For pyridyl-ethylene systems, this process is primarily guided by specific and directional non-covalent interactions, leading to the formation of complex supramolecular architectures.

In the solid state, the packing of this compound molecules is directed by a combination of weak intermolecular forces, principally hydrogen bonding and π-π stacking.

π-π Stacking: The electron-rich aromatic pyridine rings are prone to π-π stacking interactions. These interactions are critical for stabilizing layered or columnar structures. Research has shown that hydrogen bonding can influence the electronic properties of aromatic rings, leading to π-depletion that in turn strengthens the π-π stacking interactions between them. The relative orientation of the rings (e.g., parallel-displaced or T-shaped) will dictate the packing motif.

The pyridyl functional groups of this compound make it an excellent candidate for use as a ligand or linker in the construction of metal-organic frameworks (MOFs) and coordination polymers. In this strategy, metal ions or clusters act as nodes, and the pyridyl-ethylene molecule acts as a strut connecting these nodes.

The process involves the coordination of the nitrogen lone pairs on the pyridine rings to the metal centers. The key factors controlling the final architecture include:

Coordination Geometry of the Metal Ion: Different metals prefer specific coordination numbers and geometries (e.g., tetrahedral, square planar, octahedral), which dictates how many ligands can bind and in what orientation.

Ligand Geometry: As a linker, this compound is asymmetric. Unlike its more commonly used symmetric isomer, 1,2-di(4-pyridyl)ethylene, the different placement of the nitrogen atoms (positions 2 and 3) imposes a bent or angled connection between metal nodes. This asymmetry can prevent the formation of simple, highly symmetric networks and instead favor more complex, lower-symmetry, or interpenetrated structures.

This bottom-up approach allows for the hierarchical construction of materials, from simple discrete complexes to one-dimensional chains, two-dimensional layers, and ultimately three-dimensional porous frameworks.

Molecular Templates and Crystallization Engineering for Solid-State Reactions

Crystallization engineering involves the rational design and control of crystal structures to achieve desired physical or chemical properties. By co-crystallizing a molecule with a carefully chosen molecular template, it is possible to guide its arrangement in the solid state.

For a photoreactive molecule like this compound, this control is particularly important for directing the outcome of solid-state [2+2] cycloaddition reactions. The success and selectivity of such reactions are governed by Schmidt's topochemical postulates, which require the reacting double bonds to be parallel and within a certain distance (typically < 4.2 Å).

Studies on the related compound 1,2-bis(4-pyridyl)ethylene have shown that co-crystallization with hydrogen-bonding templates like dicarboxylic acids or phloroglucinol (B13840) can effectively control the alignment of molecules. A similar strategy could be applied to this compound. A template molecule with hydrogen bond donor groups could interact with the acceptor nitrogen atoms of the pyridyl rings, forming a supramolecular synthon that dictates the packing of the entire crystal. By selecting the appropriate template, one could enforce a packing arrangement that either facilitates or inhibits a specific photochemical reaction, demonstrating a powerful method for controlling solid-state reactivity through non-covalent interactions.

Advanced Spectroscopic and Diffraction Methodologies for Elucidating Chemical Behavior

X-ray Diffraction Studies for Atomic and Molecular Architecture

X-ray diffraction techniques are powerful tools for determining the precise arrangement of atoms within a crystalline solid. These methods have been applied to 1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene to elucidate its crystal structure, offering insights into its solid-state properties and intermolecular interactions.

Single-crystal X-ray diffraction provides the most accurate and detailed model of a molecule's solid-state conformation and packing. For the trans-isomer of this compound, also known as 2,3'-bpe, this technique has revealed specific crystallographic parameters. Studies have shown that 2,3'-bpe crystallizes in the orthorhombic space group. nih.gov This level of precision allows for the exact measurement of bond lengths, bond angles, and torsion angles within the molecule, confirming the trans configuration of the ethylene (B1197577) bridge and the relative orientations of the two pyridine (B92270) rings.

Table 1: Crystallographic Data for trans-1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene

| Parameter | Value |

| Crystal System | Orthorhombic |

| Synonyms | 2,3'-bpe, 2-[(E)-2-pyridin-3-ylethenyl]pyridine |

| Molecular Formula | C₁₂H₁₀N₂ |

| Molecular Weight | 182.22 g/mol |

| This table summarizes key crystallographic information for the specified compound. |

The data obtained from single-crystal X-ray diffraction is fundamental for understanding the intrinsic structural properties of the molecule, which in turn influence its physical and chemical behavior. nih.govnsf.gov

While single-crystal X-ray diffraction is ideal for well-ordered crystals, powder X-ray diffraction (PXRD) and electron diffraction are invaluable for analyzing polycrystalline and nanocrystalline samples. These techniques have been employed to study the structural integrity of various bis-pyridyl ethylene isomers, including 2,3'-bpe, particularly in the context of their response to external stimuli like gamma radiation. nih.gov

PXRD patterns provide a fingerprint of the crystalline phases present in a bulk sample, allowing for the identification of the compound and the assessment of its crystallinity. Electron diffraction extends this analysis to the nanoscale, enabling the structural determination of nanocrystalline materials. nih.gov These methods have been crucial in confirming that the bulk material maintains the same fundamental crystal structure as determined by single-crystal analysis and in studying materials with smaller crystal domains. nih.govnih.gov

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. In the case of pyridyl derivatives, these interactions often include hydrogen bonds and π-π stacking interactions. For isomers of bis-pyridyl ethylene, the crystal packing is directed by a combination of C—H···N hydrogen bonds and edge-to-face C—H···π interactions. nsf.gov

These forces dictate how individual molecules self-assemble into larger, ordered structures. nsf.gov For instance, in related bis(pyridin-3-yl)ethylene structures, these interactions lead to the formation of two-dimensional arrays that stack in a herringbone arrangement. nsf.gov Understanding these packing motifs is critical, as they can significantly influence the material's properties, including its stability and reactivity. nih.govmdpi.com The specific arrangement in 2,3'-bpe, belonging to an orthorhombic space group, has been compared to other isomers in monoclinic space groups to assess factors influencing structural stability. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Dynamics and Structure

NMR spectroscopy is an unparalleled tool for investigating the structure and dynamics of molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial proximity.

While specific studies detailing ¹H ROESY NMR for host-guest complexes of this compound itself are not prevalent in the provided search results, the principles of this technique are widely applied in supramolecular chemistry to understand such interactions. Rotating-frame Overhauser Effect Spectroscopy (ROESY) is a powerful NMR technique used to determine which protons are close to each other in space, even if they are not directly bonded. huji.ac.il

In a hypothetical host-guest scenario, ROESY would be used to identify through-space correlations between the protons of the this compound (the guest) and the protons of a host molecule. The intensity of the ROESY cross-peaks is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶), allowing for the determination of the guest's orientation and depth of inclusion within the host's cavity. huji.ac.il This technique is crucial for elucidating the geometry of inclusion complexes in solution. huji.ac.ilscispace.comresearchgate.net

NMR spectroscopy, including 1D and 2D techniques, is essential for analyzing the isomeric composition and conformational preferences of molecules in solution. For molecules with rotational freedom, such as this compound, different conformers or isomers may exist in equilibrium. rsc.org

Techniques like ¹H NMR can be used to identify and quantify the different isomers present, such as the cis and trans geometric isomers. nih.gov Furthermore, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and EXSY (Exchange Spectroscopy) can provide information on through-space proximities and dynamic exchange processes between different conformations. rsc.orgrsc.org By comparing experimental NMR data with theoretical calculations, the dominant isomers and their relative stabilities in solution can be determined, offering a complete picture of the molecule's dynamic behavior. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a unique "molecular fingerprint" of a compound. These methods probe the quantized vibrational energy states of a molecule, which are determined by its specific arrangement of atoms and the nature of the chemical bonds between them. While comprehensive vibrational data for this compound is not extensively detailed in the literature, extensive studies on its isomers, particularly the symmetric trans-1,2-bis(4-pyridyl)ethylene (t-BPE), provide a robust framework for understanding its expected spectroscopic behavior. researchgate.netresearchgate.net

The vibrational spectrum arises from various motions, including the stretching and bending of bonds. For instance, in aromatic compounds like pyridyl derivatives, characteristic bands corresponding to C-H stretching are typically observed in the 3080–3010 cm⁻¹ region. mdpi.com The C=C stretching vibration of the ethylene bridge and the ring breathing modes of the pyridyl groups are also prominent features that are sensitive to the molecule's structure and environment. researchgate.netresearchgate.net Theoretical calculations, often employing density functional theory (DFT), are frequently used to predict and assign these vibrational modes, and have shown good agreement with experimental spectra for related isomers. researchgate.net

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically increases the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. umn.edu This enhancement allows for the detection and structural characterization of analytes at very low concentrations. The enhancement arises from two primary mechanisms: an electromagnetic mechanism, involving the amplification of the local electric field via surface plasmon resonance on the metal nanostructures, and a chemical mechanism, related to charge-transfer processes between the analyte and the surface.

Surface-Enhanced Hyper-Raman Scattering (SEHRS) is a nonlinear optical analogue of SERS. acs.org It involves a two-photon excitation process and provides complementary vibrational information due to its different selection rules. aip.org For centrosymmetric molecules, modes that are Raman active are hyper-Raman inactive, and vice-versa. While adsorption onto a surface can perturb the molecule and relax these rules, the combination of SERS and SEHRS provides a more complete vibrational profile. aip.org

Studies on the related compound trans-1,2-bis(4-pyridyl)ethylene (t-BPE) demonstrate the power of these techniques. When t-BPE is adsorbed on silver nanoparticles, its SERS spectra show strong bands that are assigned to specific vibrational modes. nih.govresearchgate.net For example, prominent peaks are observed around 1636 cm⁻¹, 1606 cm⁻¹, 1198 cm⁻¹, and 1020 cm⁻¹. researchgate.net SEHRS studies of t-BPE have also been conducted, revealing vibrational modes that are weak or absent in the corresponding SERS spectrum, thereby illustrating the complementary nature of the two techniques. acs.orgaip.org

Table 1: Illustrative SERS and SEHRS Vibrational Modes for trans-1,2-bis(4-pyridyl)ethylene (t-BPE) on Silver Surfaces (Data is for a related isomer and serves to illustrate the principles of the techniques)

| Raman Shift (cm⁻¹) | Assignment (for t-BPE) | Technique | Reference |

| ~1640 | C=C stretch | SERS/SEHRS | researchgate.netaip.org |

| ~1610 | Pyridine ring C-C stretch / C-H in-plane bend | SERS | researchgate.netresearchgate.net |

| ~1200 | Pyridine ring C-C stretch / C-N in-plane deformation | SERS | researchgate.netresearchgate.net |

| Not observed | Inactive or very weak mode | SERS | aip.org |

| Observed | Mode active under two-photon selection rules | SEHRS | aip.org |

This table is generated based on data for a related isomer to demonstrate the application of SERS and SEHRS.

Vibrational spectroscopy is exceptionally sensitive to changes in a molecule's environment and its interactions with neighboring species. Intermolecular bonding, such as hydrogen bonding or coordination with metal centers, alters the electron distribution and force constants of the bonds within the molecule, leading to observable shifts in its vibrational frequencies.

For pyridyl-containing compounds, the nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions. Such interactions typically cause shifts in the vibrational modes of the pyridine ring. pku.edu.cn For example, in studies of trans-1,2-bis(4-pyridyl)ethylene complexed with zinc halides, the vibrational spectral data from FT-IR showed shifts that were indicative of complex formation. researchgate.net Similarly, the formation of co-crystals involving hydrogen bonding results in changes to stretching frequencies, such as the ν(C=O) band in carboxylic acids when complexed with a pyridyl derivative. researchgate.net When adsorbed on a metal surface, as in SERS experiments, the interaction between the pyridyl nitrogen and the metal atoms leads to changes in the ring breathing modes and other characteristic vibrations, providing insight into the orientation and binding strength of the molecule on the surface. researchgate.netpku.edu.cn

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with an ionization method like electron impact (EI), it causes the molecule to fragment in a reproducible manner. Analyzing these fragmentation patterns provides invaluable information about the molecule's structure and the relative stability of its constituent parts.

The mass spectrum of this compound shows the expected molecular ion (M⁺) peak at an m/z of 182, corresponding to its molecular weight. nih.gov A prominent peak is also observed at m/z 181, corresponding to the loss of a single hydrogen atom (M-1)⁺. nih.gov

Detailed fragmentation studies have been performed on the symmetric isomers: trans-1,2-di-(2-pyridyl)ethylene, trans-1,2-di-(3-pyridyl)ethylene, and trans-1,2-di-(4-pyridyl)ethylene. researchgate.net The fragmentation pathways are notably influenced by the position of the nitrogen atom in the pyridine rings. For the 3,3'-isomer, which is structurally related to one half of the target molecule, the base peak is the molecular ion at m/z 182, with the (M-1)⁺ ion at m/z 181 having a relative intensity of 52%. researchgate.net This contrasts with the 2,2'-isomer, where the (M-1)⁺ ion is the base peak. researchgate.net

The fragmentation of these isomers proceeds through several key pathways, including the loss of neutral molecules like hydrogen cyanide (HCN) and the rupture of the bond between the ethylene bridge and the pyridyl ring. researchgate.net For the 2,2'-isomer, the loss of HCN from the (M-1)⁺ ion to give a fragment at m/z 154 is a significant route. researchgate.net For the 3,3'-isomer, a more complex fragmentation occurs, with a minor pathway involving the loss of C₃H₂N from the (M-1)⁺ ion to yield a species at m/z 129. researchgate.net

Based on this comparative data, the fragmentation of the asymmetric this compound is expected to exhibit a combination of these behaviors. The initial loss of a hydrogen atom to form the stable ion at m/z 181 is a primary step. Subsequent fragmentation could proceed via the loss of HCN, a pathway characteristic of the 2-pyridyl moiety, or through other complex rearrangements influenced by the 3-pyridyl group.

Table 2: Key Mass Spectral Fragments for Diphenylethylene and Symmetric di-Pyridyl-Ethylene Isomers

| Compound | Molecular Ion (M⁺) (m/z) | (M-1)⁺ (m/z) | (M-2)⁺ (m/z) | Other Key Fragments (m/z) | Reference |

| Stilbene (di-phenyl) | 180 (100%) | 179 (85%) | 178 (50%) | 165 (loss of CH₃), 152 | researchgate.net |

| 1,2-di-(2-pyridyl)ethylene | 182 (36%) | 181 (100%) | 180 (22%) | 154 (loss of HCN from M-1), 104, 78 | researchgate.net |

| 1,2-di-(3-pyridyl)ethylene | 182 (100%) | 181 (52%) | 180 (21%) | 155, 154, 153, 130, 129, 104 | researchgate.net |

| 1,2-di-(4-pyridyl)ethylene | 182 (100%) | 181 (15%) | 180 (8%) | 155, 154, 153, 128, 104, 103 | researchgate.net |

Intensities relative to the base peak (100%) are shown in parentheses.

Theoretical and Computational Investigations of 1 2 Pyridyl 2 3 Pyridyl Ethylene Systems

Density Functional Theory (DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of molecular properties at a manageable computational cost. For pyridyl-ethylene systems, DFT calculations have been instrumental in elucidating their ground-state electronic structure and conformational preferences. Different functionals, such as BLYP, B3LYP, and B3PW91, have been employed to study similar molecules, with the B3LYP and BLYP/6-311G* methods often showing high accuracy in predicting fundamental vibrational frequencies. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. irjweb.com

For ethylene (B1197577), the HOMO corresponds to the pi-bonding orbital, representing the molecule's capacity to act as a nucleophile, while the LUMO is the corresponding pi-star anti-bonding orbital. youtube.comchadsprep.com In more complex systems like 2,3'-BPE, the HOMO and LUMO are distributed across the molecule's π-system, which includes both the ethylene bridge and the two pyridine (B92270) rings. The specific distribution and energies of these orbitals are influenced by the relative orientation of the pyridyl rings.

The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity of the molecule. irjweb.com A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com This gap can be correlated with the molecule's bioactivity and potential for intermolecular charge transfer. irjweb.com

Table 1: Frontier Molecular Orbital Characteristics

| Orbital | General Characteristics | Role in Reactivity |

|---|---|---|

| HOMO | Highest energy orbital containing electrons. | Electron-donating ability (nucleophilicity). irjweb.com |

| LUMO | Lowest energy orbital without electrons. | Electron-accepting ability (electrophilicity). irjweb.com |

This table provides a generalized overview of HOMO and LUMO characteristics.

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, including vibrational frequencies (infrared and Raman spectra). researchgate.net By calculating the harmonic frequencies, researchers can assign the fundamental vibrational modes of the molecule. researchgate.netnist.gov These theoretical predictions are often in good agreement with experimental data and can aid in the interpretation of complex spectra. researchgate.net For instance, in the related molecule 1,2-bis(2-pyridyl)ethylene, DFT calculations have been successfully used to propose assignments for its fundamental vibrational modes. researchgate.net

The prediction of spectroscopic properties is not limited to vibrational spectra. Machine learning models trained on data from DFT calculations can now predict excitation energies, oscillator strengths, and even the charge-transfer character of excited states for small organic molecules. ehu.es

Table 2: Predicted Vibrational Modes for Ethylene (A Reference System)

| Symmetry | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| A₁g | 3026 | CH₂ symmetric stretch |

| A₁g | 1623 | C=C stretch |

| A₁g | 1342 | CH₂ scissoring |

| B₁g | 3103 | CH₂ antisymmetric stretch |

| B₁g | 1023 | CH₂ rocking |

| B₂u | 3106 | CH₂ antisymmetric stretch |

| B₂u | 826 | CH₂ wagging |

| B₃u | 2989 | CH₂ symmetric stretch |

| B₃u | 1444 | CH₂ scissoring |

This table shows a selection of vibrational modes for ethylene as a fundamental reference. The vibrational modes of 1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene would be significantly more complex.

Understanding the forces that govern how molecules interact with each other in the solid state is crucial for crystal engineering. Computational methods allow for the quantification of these intermolecular interaction energies. For example, in studies of aminohalogenopyridines, ab initio-based methods have been used to evaluate the interaction energies between molecules, identifying the key hydrogen bonds and stacking interactions that determine the crystal packing. mdpi.com These calculations can reveal the dominant forces, such as N–H···N hydrogen bonds and π–π stacking, that lead to the formation of specific supramolecular structures. mdpi.com

Excited State Calculations and Photophysical Pathway Elucidation

The behavior of molecules upon absorption of light is governed by their excited-state properties. Computational methods, including Time-Dependent Density Functional Theory (TD-DFT), are essential for understanding the nature of these excited states and the pathways for de-excitation.

Upon excitation, a molecule can enter a singlet excited state (where electron spins are paired) or, through intersystem crossing, a triplet excited state (where electron spins are unpaired). The nature and dynamics of these excited states determine the molecule's photophysical properties, such as fluorescence and phosphorescence.

Computational studies can predict the energies and characteristics of both singlet and triplet states. For instance, in pyridyl pyridinium (B92312) systems, calculations have been used to understand the inversion of S₁ and S₂ excited states and to calculate the spin-orbit coupling, which influences the rate of intersystem crossing to the triplet state. unibo.it The relative energies of singlet and triplet states are crucial; for example, in some platinum(II) complexes, the presence of deactivating d-d states can prevent emission, but substitutions on the ligand can alter the excited state landscape and lead to emissive properties. nih.gov

In molecules containing both electron-donating and electron-accepting moieties, electronic transitions can have a charge-transfer character, where electron density moves from one part of the molecule to another. These can be categorized as metal-to-ligand charge-transfer (MLCT), ligand-to-metal charge-transfer (LMCT), or intraligand charge-transfer (ILCT) in coordination complexes. nih.gov

For organic molecules like 2,3'-BPE, excitations can be localized on a specific part of the molecule (ligand-centered) or involve a transfer of charge between the pyridyl rings and the ethylene bridge. In complexes of pyridyl-triazole ligands with a triphenylamine (B166846) donor, the absorption spectra show both MLCT and ILCT bands, with the latter significantly enhancing visible light absorption. nih.gov Similarly, in certain ruthenium(II) complexes, the lowest unoccupied molecular orbitals are primarily composed of the π* orbitals of the aromatic ligands, indicating that electronic transitions to these orbitals will be ligand-centered. mdpi.com The nature of these transitions is fundamental to the molecule's color and its potential use in applications like photocatalysis and light-emitting diodes. mdpi.comrsc.orgaps.org

Table 3: Common Types of Electronic Transitions

| Transition Type | Description |

|---|---|

| Ligand-Centered (π→π)* | Excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic system. |

| Intraligand Charge-Transfer (ILCT) | Transfer of electron density from a donor group to an acceptor group within the same ligand. nih.gov |

| Metal-to-Ligand Charge-Transfer (MLCT) | In metal complexes, the transfer of an electron from a metal-centered orbital to a ligand-centered orbital. nih.gov |

This table provides a general overview of electronic transition types relevant to the discussion.

Computational Modeling of Host-Guest Systems and Binding Affinity

The study of host-guest systems involving this compound (2,3'-BPE) and its isomers is a burgeoning area of research in supramolecular chemistry. Computational modeling provides a powerful lens to understand the intricate non-covalent interactions that govern the formation and stability of these complexes at a molecular level. Methodologies such as Density Functional Theory (DFT) and molecular mechanics are pivotal in elucidating the binding modes, conformational changes, and, crucially, the binding affinity between the host and the guest molecule.

Theoretical Frameworks for Host-Guest Interactions

The formation of a host-guest complex is a thermodynamically driven process, and its stability is quantified by the binding constant (Ka), which is related to the change in Gibbs free energy (ΔG) upon complexation. Computational methods are instrumental in dissecting the energetic contributions to this binding event, which primarily include van der Waals forces, electrostatic interactions, hydrogen bonding, and π-π stacking.

For systems involving pyridyl-containing guests like 2,3'-BPE, the nitrogen atoms of the pyridyl rings can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking and C-H···π interactions. The specific isomerism of the pyridyl groups (2-, 3-, or 4-pyridyl) significantly influences the geometry and electronic distribution of the molecule, thereby dictating its preferred binding orientation within a host cavity.

Density Functional Theory (DFT) Studies

DFT calculations are a cornerstone for investigating the electronic structure and energetics of host-guest complexes. These quantum mechanical methods can provide accurate descriptions of interaction energies and geometries. For instance, dispersion-corrected DFT functionals are often employed to properly account for the non-covalent interactions that are dominant in these systems.

A typical DFT study on a host-guest system involving a pyridylethylene guest might involve:

Geometry Optimization: Determining the lowest energy structures of the individual host and guest molecules, as well as the host-guest complex. This reveals the most probable binding conformation.

Binding Energy Calculation: The binding energy (ΔEbind) is calculated as the difference between the energy of the complex and the sum of the energies of the isolated host and guest molecules. A basis set superposition error (BSSE) correction is often applied to obtain more accurate binding energies.

Analysis of Intermolecular Interactions: Techniques such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the specific non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the complex.

Hypothetical binding energies for different isomers of dipyridylethylenes with a generic macrocyclic host, calculated using a dispersion-corrected DFT method, are presented in Table 1.

Table 1: Hypothetical DFT-Calculated Binding Energies of Dipyridylethylene Isomers with a Macrocyclic Host This table is for illustrative purposes and does not represent real experimental data.

| Guest Molecule | Binding Energy (kcal/mol) | Predominant Interaction |

|---|---|---|

| 1-(2-Pyridyl)-2-(2-Pyridyl)-Ethylene | -15.2 | Hydrogen Bonding, π-π Stacking |

| This compound | -13.8 | π-π Stacking, C-H···π |

| 1-(3-Pyridyl)-2-(3-Pyridyl)-Ethylene | -12.5 | C-H···N Hydrogen Bonding |

Molecular Mechanics and Molecular Dynamics Simulations

While DFT provides high accuracy, it is computationally expensive for large systems or for simulating the dynamic behavior of molecules over time. Molecular mechanics (MM) methods, which use classical force fields, offer a more computationally tractable approach for studying larger host-guest systems and for performing molecular dynamics (MD) simulations.

MD simulations can provide insights into:

Conformational Flexibility: How the host and guest molecules adapt their conformations upon binding.

Solvent Effects: The role of the solvent in the binding process.

Thermodynamic Properties: Free energy calculation methods, such as umbrella sampling or thermodynamic integration, can be used in conjunction with MD simulations to compute the binding free energy (ΔGbind), which is directly comparable to experimental data.

The binding affinity of a guest molecule to a host is influenced by a delicate balance of enthalpic and entropic contributions. Table 2 provides a hypothetical breakdown of thermodynamic parameters for the binding of this compound to a host, which could be derived from MD simulations.

Table 2: Hypothetical Thermodynamic Parameters for the Binding of this compound to a Host This table is for illustrative purposes and does not represent real experimental data.

| Parameter | Value |

|---|---|

| Binding Free Energy (ΔG) | -8.5 kcal/mol |

| Enthalpy Change (ΔH) | -10.2 kcal/mol |

Advanced Functional Materials and Catalytic Applications

Engineering of Bistable Coordination Polymers and Spin-Crossover Materials

Pyridyl-based ligands are fundamental components in the construction of coordination polymers and metal-organic frameworks (MOFs) due to their robust coordination with metal centers. These materials are of significant interest for their potential in creating bistable systems, which can switch between two stable electronic states in response to external stimuli such as temperature, pressure, or light. This property is central to the development of molecular switches and data storage devices.

One of the most studied phenomena in this area is spin-crossover (SCO), where the spin state of a central metal ion (commonly Fe(II)) changes between a low-spin (LS) and a high-spin (HS) state. While extensive research has been conducted on coordination polymers using symmetric bis(pyridyl) ligands, the incorporation of unsymmetrical ligands like 1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene offers a pathway to modulate the crystal packing and the cooperative effects that govern the spin transition. Although specific studies detailing the use of this compound in SCO materials are not extensively documented in the surveyed literature, the principles established with analogous ligands are directly applicable. The precise geometry and electronic nature of the pyridyl rings are known to influence the ligand field strength around the metal center, which is a critical parameter in determining the energy barrier between the LS and HS states and, consequently, the characteristics of the spin transition.

Development of Luminescent and Photophysical Materials

The conjugated π-system of this compound, combined with the coordinating ability of its nitrogen atoms, makes it an attractive component for creating luminescent materials. When incorporated into metal-organic frameworks or coordination complexes, the ligand can contribute to or modify the photophysical properties of the resulting material.

Luminescent MOFs are a class of materials with applications in chemical sensing, bio-imaging, and solid-state lighting. The emission properties of these materials can originate from the organic linker, the metal center, or charge transfer events between them scispace.com. The pyridyl nitrogen atoms within the MOF structure can act as uncoordinated Lewis basic sites, which are available for interaction with guest molecules or ions scispace.comresearchgate.net. This interaction can lead to a detectable change in the luminescence, forming the basis for highly sensitive chemical sensors researchgate.netnih.gov. For instance, MOFs containing accessible pyridyl sites have been shown to be effective in sensing metal ions and small molecules researchgate.net.

The ability to tune the emission properties of materials is crucial for their practical application. In materials based on pyridyl-containing ligands, several strategies can be employed to control the color and efficiency of the luminescence.

Choice of Metal Ion: The nature of the metal center coordinated to the ligand has a profound impact on the photophysical properties. Lanthanide ions like Terbium(III) are often used to construct highly luminescent MOFs, where the organic ligand acts as an "antenna" to absorb light and transfer the energy to the metal center, resulting in characteristic sharp emission bands researchgate.net. Other metals, such as zinc and cadmium, can form stable frameworks that exhibit ligand-based fluorescence researchgate.netrsc.org.

Ligand Modification: Functionalization of the pyridyl-ethylene ligand itself can alter its electronic structure (specifically the HOMO-LUMO gap) and, consequently, its emission wavelength.

Host-Guest Interactions: The incorporation of guest molecules into the pores of a MOF can modulate its luminescent behavior. This is the fundamental principle behind using these materials as sensors, where the presence of an analyte quenches or enhances the emission researchgate.net.

Theoretical calculations, such as Density Functional Theory (DFT), are often used to predict the HOMO and LUMO energy levels of the ligands and complexes, providing insight into the origin of the electronic transitions and guiding the rational design of materials with desired optical properties researchgate.net.

Bis(pyridyl)ethylene compounds are known to exhibit interesting photoreactivity, most notably [2+2] cycloaddition reactions in the solid state. When the ethylene (B1197577) double bonds of adjacent ligands in a crystal are aligned in a parallel fashion and within a certain distance (Schmidt's rule), UV irradiation can induce the formation of a cyclobutane (B1203170) ring, linking the two ligand molecules. This dimerization process can lead to significant changes in the material's properties, including its luminescence and absorption spectra.